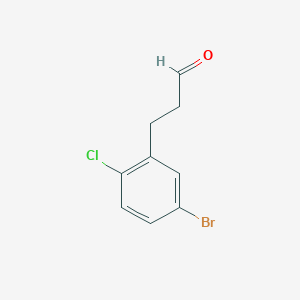
1-(2-(Difluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F2O2 It is a ketone derivative characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-(difluoromethoxy)benzene with propanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Difluoromethoxy)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(2-(Difluoromethoxy)phenyl)propan-2-ol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-(Difluoromethoxy)phenyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Difluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Trifluoromethoxy)phenyl)propan-2-one: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.
1-(2-(Methoxy)phenyl)propan-2-one: Contains a methoxy group instead of a difluoromethoxy group.
1-(4-(Difluoromethoxy)phenyl)propan-2-one: The difluoromethoxy group is positioned differently on the aromatic ring.
Uniqueness
1-(2-(Difluoromethoxy)phenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
1-[2-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)6-8-4-2-3-5-9(8)14-10(11)12/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
PPCYTBVYLLCBNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=CC=C1OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)


